molecular formula C17H11BrFNO3 B5179735 {4-bromo-2-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid

{4-bromo-2-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid

Cat. No. B5179735
M. Wt: 376.2 g/mol
InChI Key: WWQFEKHTOXCCCQ-MLPAPPSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-bromo-2-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through several methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of {4-bromo-2-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid involves the inhibition of specific enzymes and pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. It also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
{4-bromo-2-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid has several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. It also has anti-cancer properties and has been shown to inhibit the growth of several types of cancer cells. Additionally, this compound has been shown to have cardioprotective effects and can reduce the risk of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using {4-bromo-2-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid in lab experiments is its potency and specificity. This compound has been shown to be highly effective in inhibiting specific enzymes and pathways, making it a valuable tool for studying the mechanisms involved in various diseases. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound to avoid any adverse effects.

Future Directions

There are several future directions for the research on {4-bromo-2-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid. One of the most promising directions is to study its potential use in combination with other drugs for the treatment of cancer and other diseases. It is also important to study the long-term effects of this compound and its potential toxicity in humans. Additionally, further research is needed to understand the mechanisms involved in the anti-inflammatory and cardioprotective effects of this compound.

Synthesis Methods

The synthesis of {4-bromo-2-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid has been achieved through several methods. One of the most common methods involves the reaction of 4-bromo-2-phenoxyacetic acid with 2-cyano-3-fluorostyrene in the presence of a catalyst. This reaction results in the formation of the desired compound with a yield of around 70%.

Scientific Research Applications

{4-bromo-2-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid has been studied extensively for its potential applications in various fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and in the treatment of cardiovascular diseases.

properties

IUPAC Name

2-[4-bromo-2-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrFNO3/c18-14-4-5-16(23-10-17(21)22)12(7-14)6-13(9-20)11-2-1-3-15(19)8-11/h1-8H,10H2,(H,21,22)/b13-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQFEKHTOXCCCQ-MLPAPPSSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=CC2=C(C=CC(=C2)Br)OCC(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)/C(=C\C2=C(C=CC(=C2)Br)OCC(=O)O)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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